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[(4-Butylbenzoyl)amino]thiourea

Cat. No.: B4856827
M. Wt: 251.35 g/mol
InChI Key: QBGZGRJHUDQUHB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiourea (B124793) Chemistry

The journey of thiourea chemistry began in the 19th century, with significant contributions from scientists like William Christopher Zeise, who is often credited with its discovery in 1825. ontosight.ai Initially synthesized by fusing ammonium (B1175870) thiocyanate (B1210189), thiourea's development has been marked by the continuous exploration of its chemical properties and the refinement of its synthesis methods. ontosight.aiacs.org This evolution has paved the way for the creation of a vast family of derivatives, including the acylthioureas, which have become crucial in various industrial and research applications. ontosight.airesearchgate.net The replacement of urea's oxygen atom with sulfur in thiourea introduced unique bonding capabilities and reactivity, forming the basis for a rich and diverse field of study. nih.govmdpi.com

Structural Features and Chemical Versatility of Acylthiourea Scaffolds

The acylthiourea scaffold is defined by a central thiourea moiety linked to a carbonyl group. This arrangement results in a molecule with both hard (oxygen) and soft (sulfur) donor atoms, making them excellent ligands for a variety of metal ions. rsc.orgrsc.org The presence of nitrogen and sulfur atoms allows for multiple bonding possibilities and coordination modes, leading to the formation of stable metal complexes. nih.gov The structural flexibility of the acylthiourea backbone permits the synthesis of a wide range of derivatives with diverse functionalities. rsc.orgrsc.org

Key structural characteristics include:

Planarity: The core structure often exhibits a degree of planarity due to intramolecular hydrogen bonding between the N-H and carbonyl oxygen, which forms a pseudo-six-membered ring. rsc.orgnih.gov

Tautomerism: The potential for thiol tautomerism, where a proton migrates from the nitrogen to the sulfur atom, can influence the molecule's reactivity and coordination behavior. rsc.org

Hydrogen Bonding: Acylthioureas are capable of forming both intramolecular and intermolecular hydrogen bonds, which play a crucial role in their crystal packing and supramolecular structures. nih.govnih.gov

The chemical versatility of these compounds is evident in their use as precursors for synthesizing various heterocyclic compounds, such as thiazoles, pyrimidines, and triazoles. rsc.orgmdpi.com

Overview of Research Trajectories in Acylthiourea Chemistry: From Synthetic Innovations to Mechanistic Elucidations

Research in acylthiourea chemistry has followed several key trajectories. A primary focus has been on the development of novel and efficient synthetic methodologies. The most widely used method for synthesizing acylthioureas is the reaction of amines with in situ generated acyl isothiocyanates. rsc.org This method, often referred to as the Douglas-Dain method, has been adapted and optimized using various catalysts and reaction conditions. rsc.org

Recent research has explored:

Solid-phase synthesis: This approach facilitates the creation of libraries of acylthiourea derivatives for high-throughput screening. researchgate.netnih.gov

Catalysis: The use of heterogeneous catalysts, such as Fe2O3 nanoparticles, has been shown to improve reaction yields. rsc.org

Cyclization Reactions: Acylthioureas serve as versatile building blocks for the synthesis of a wide range of heterocyclic compounds through various cyclization strategies. rsc.org

Mechanistic studies have focused on understanding the coordination chemistry of acylthioureas with different metal ions and elucidating the nature of the non-covalent interactions that govern their self-assembly and biological activity. nih.govresearchgate.net Spectroscopic techniques like FTIR, NMR, and single-crystal X-ray diffraction are instrumental in characterizing these compounds and their complexes. nih.govnih.gov

Rationale for Investigating Specific Acylthiourea Analogues, including [(4-Butylbenzoyl)amino]thiourea

The investigation of specific acylthiourea analogues is driven by the principle of structure-activity relationships. By systematically modifying the substituents on the acyl and thiourea moieties, researchers can fine-tune the electronic and steric properties of the molecule to achieve desired functionalities. mdpi.comnih.gov The introduction of different functional groups can significantly impact the compound's biological activity, coordination properties, and potential applications. mdpi.comresearchgate.net

The study of such specific analogues contributes to a deeper understanding of how subtle structural modifications can lead to significant changes in chemical behavior and biological efficacy, ultimately guiding the design of new materials and therapeutic agents. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3OS B4856827 [(4-Butylbenzoyl)amino]thiourea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4-butylbenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-2-3-4-9-5-7-10(8-6-9)11(16)14-15-12(13)17/h5-8H,2-4H2,1H3,(H,14,16)(H3,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGZGRJHUDQUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Diversification Strategies for Acylthiourea Frameworks

Established Synthetic Routes to Acylthiourea Derivatives

Classical methods for preparing acylthioureas remain fundamental in synthetic organic chemistry. These routes are prized for their reliability and the accessibility of starting materials.

A primary and widely adopted method for synthesizing N-acylthioureas involves a two-step, one-pot reaction. google.com This process begins with the reaction of an aroyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to generate an acyl isothiocyanate intermediate in situ. google.comnih.govrsc.org This reactive intermediate is not isolated but is immediately treated with an amine to produce the final acylthiourea product. nih.govgoogle.com For the synthesis of [(4-Butylbenzoyl)amino]thiourea, the process would commence with 4-butylbenzoyl chloride.

The initial reaction is typically conducted in an anhydrous solvent like acetone (B3395972) or acetonitrile (B52724) to prevent hydrolysis of the acid chloride. google.comthieme-connect.com The thiocyanate ion acts as a nucleophile, attacking the carbonyl carbon of the acid chloride and displacing the chloride ion. nih.gov The subsequent addition of an amine to the reaction mixture results in a nucleophilic attack on the central carbon of the isothiocyanate group, forming the thiourea (B124793) linkage. nih.govarkat-usa.org This method is highly versatile, allowing for the synthesis of a diverse library of acylthiourea derivatives by varying the starting acid chloride and amine. google.com

General Reaction Scheme:

Step 1: R-COCl + SCN⁻ → [R-CO-NCS] + Cl⁻

Step 2: [R-CO-NCS] + R'NH₂ → R-CO-NH-CS-NHR'

Acyl isothiocyanates are key intermediates in the synthesis of various nitrogen- and sulfur-containing compounds. nih.gov Their synthesis is often achieved by reacting acyl chlorides with thiocyanate salts. arkat-usa.org The strong electron-withdrawing nature of the adjacent acyl group enhances the reactivity of the isothiocyanate, making it susceptible to nucleophilic attack. arkat-usa.org

Nitrogen nucleophiles, including amines, are commonly used to react with acyl isothiocyanates, leading to the formation of acylthioureas. arkat-usa.org This reaction is a straightforward and efficient way to produce a wide array of acylthiourea derivatives. arkat-usa.orgrsc.org The versatility of this approach allows for the creation of extensive compound libraries for various research applications. rsc.org The reaction between benzoyl isothiocyanate and anilines in acetone is a well-established procedure for preparing N-aryl-N'-benzoylthioureas.

Advanced Synthetic Approaches and Reaction Optimizations

In an effort to improve upon traditional synthetic methods, researchers have developed advanced protocols that offer benefits such as reduced reaction times, increased yields, and more environmentally friendly conditions.

Microwave-assisted organic synthesis (MAOS) has proven to be an effective technique for accelerating the synthesis of N,N'-disubstituted thioureas. nih.gov This method has been shown to drastically cut down reaction times from several hours to as little as ten minutes. nih.gov The use of microwave irradiation provides rapid and uniform heating, which can lead to higher yields and purer products. nih.govnih.gov This technique is considered a green chemistry approach as it often requires less solvent and energy compared to conventional heating methods. nih.govclockss.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Method Microwave-Assisted Method
Reaction Time 8-12 hours nih.gov 10 minutes nih.gov
Yield Moderate to Good Good to Excellent nih.gov
Purity >95% nih.gov >95% nih.gov

Phase-transfer catalysis (PTC) is a valuable tool for facilitating reactions between reactants in immiscible phases, such as an organic and an aqueous phase. wikipedia.orgfzgxjckxxb.com In the synthesis of acylthioureas, a phase-transfer catalyst, often a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), can transport the thiocyanate anion from an aqueous phase to an organic phase to react with the acyl chloride. nih.govwikipedia.org This technique can lead to improved yields and can be performed under milder conditions. nih.gov For example, the use of TBAB as a phase-transfer catalyst has been shown to significantly increase the yield of certain N-acyl thiourea derivatives. nih.gov PTC is considered a green methodology as it can reduce the need for organic solvents and often simplifies the purification process. fzgxjckxxb.comresearchgate.net

Structural Modifications and Derivatization for Enhanced Functionality

The acylthiourea scaffold is highly amenable to structural modifications, allowing for the synthesis of a vast number of derivatives with diverse functionalities. nih.govresearchgate.net These modifications are crucial for tuning the chemical and physical properties of the compounds for specific applications.

Key areas for derivatization include:

The Aromatic Ring: The benzoyl portion of the molecule can be substituted with a variety of functional groups to alter its electronic properties.

The Thiourea Moiety: The N-H protons of the thiourea group can be substituted with different alkyl or aryl groups, which can be achieved by using various primary amines in the synthesis. nih.gov This allows for the introduction of diverse substituents, influencing properties like solubility and biological activity. nih.gov

The Alkyl Chain: In the case of this compound, the butyl group can be varied in length or structure to explore the impact of hydrophobicity and steric bulk.

This flexibility in derivatization makes acylthioureas a "privileged moiety" in medicinal chemistry and materials science, as it allows for the systematic exploration of structure-activity relationships. researchgate.net

Strategies for Introducing Diverse Substituent Moieties

The most prevalent and versatile method for synthesizing acylthiourea frameworks is the reaction between an acyl isothiocyanate and a primary or secondary amine. rsc.org This modular approach is the foundation for creating a vast library of derivatives, as the diversity of the final product is directly controlled by the choice of the two starting reagents.

The synthesis begins with the formation of an acyl isothiocyanate intermediate. This is typically achieved by reacting an acid chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, in an anhydrous solvent like acetone or acetonitrile. mdpi.comnih.gov The resulting acyl isothiocyanate is highly reactive and is generally used in situ without isolation. rsc.orgmdpi.com

The key to diversification lies in the subsequent step: the nucleophilic addition of an amine to the carbon atom of the isothiocyanate group. By systematically varying the structure of both the acyl chloride and the amine, a wide range of functional groups and structural motifs can be incorporated into the final acylthiourea molecule.

Varying the Acyl Group: The nature of the "acyl" portion of the molecule is determined by the starting acid chloride. For instance, in the synthesis of a compound like this compound, one would start with 4-butylbenzoyl chloride. By substituting this with other aroyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) or aliphatic acyl chlorides (e.g., heptanoyl chloride), different substituents are introduced on one side of the carbonyl group. nih.govmdpi.com

Varying the Amine: The "amino" portion of the thiourea is introduced by the amine reactant. The reaction with a simple amine like ammonia (B1221849) would yield a primary thiourea. However, a diverse array of primary and secondary amines, including aromatic, aliphatic, and heterocyclic amines (such as 4-aminoacetophenone or various substituted anilines), can be used to append different moieties to the nitrogen atom of the thiourea group. nih.govtandfonline.com

This strategy has been successfully employed to synthesize a wide range of N-acylthiourea derivatives, including those with heterocyclic rings, by reacting the isothiocyanate intermediate with various heterocyclic amines. mdpi.com The reaction is generally efficient, proceeding smoothly at room temperature or with gentle heating to afford the target compounds in good yields. rsc.orgnih.gov

Table 1: Examples of Acylthiourea Synthesis with Diverse Substituents

Acyl Chloride Amine Solvent Yield Reference
2,4-Dichlorobenzoyl chloride 4-Aminoacetophenone Acetone High nih.gov
3,5-Dinitrobenzoyl chloride Various heterocyclic amines Acetone - mdpi.com

Synthesis of Bis-Acylthiourea Derivatives

Bis-acylthiourea derivatives are symmetrical molecules containing two acylthiourea units linked by a common spacer. Their synthesis leverages the same fundamental reaction as mono-acylthioureas but employs a difunctional starting material. There are two primary strategies for their preparation.

The more common approach involves the reaction of a diamine with two equivalents of an acyl isothiocyanate. In this method, the acyl isothiocyanate is prepared in situ from the corresponding acyl chloride and a thiocyanate salt. mdpi.comusim.edu.my A solution of the diamine in a suitable solvent, such as acetone, is then added dropwise to the isothiocyanate solution. The two amine groups of the diamine each react with one molecule of the acyl isothiocyanate, forming the bis-acylthiourea linkage. tandfonline.com Various aliphatic and aromatic diamines, such as 1,2-diaminoethane, 1,4-diaminobutane, and 4-nitrobenzene-1,2-diamine, have been used to create these structures. mdpi.comusim.edu.my

A second strategy involves starting with a diacyl dichloride , such as terephthaloyl chloride (benzene-1,4-dicarbonyl dichloride). This is first converted into a diisothiocyanate intermediate by reacting it with two equivalents of a thiocyanate salt. This benzene-1,4-dicarbonyl diisothiocyanate intermediate then reacts with two equivalents of an amine (e.g., various substituted anilines) to yield the bis-acylthiourea derivative. tandfonline.com

These reactions are typically performed under inert atmospheres and may require refluxing for several hours to ensure completion. mdpi.comtandfonline.com The resulting bis-acylthiourea products are often solids that can be purified by recrystallization from solvents like ethanol. mdpi.com The structures are routinely confirmed using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR. tandfonline.comdergipark.org.tr

Table 2: Examples of Bis-Acylthiourea Synthesis

Difunctional Reagent Co-Reagent Product Name Yield Reference
4-Nitrobenzene-1,2-diamine 2,4-Dichlorobenzoyl isothiocyanate N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) 89% mdpi.com
4-Nitrobenzene-1,2-diamine Heptanoyl isothiocyanate N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide 73% mdpi.com
Benzene-1,4-dicarbonyl diisothiocyanate m-Fluoroaniline N¹,N⁴-bis[(3-fluorophenyl)carbamothioyl]terephthalamide 62% tandfonline.com
1,2-Diaminopropane 4-Chlorobenzoyl isothiocyanate 1,2-bis(4-chlorobenzoylthiourea)-propane - usim.edu.my

Table 3: List of Mentioned Compounds

Compound Name
This compound
4-Butylbenzoyl chloride
2,4-Dichlorobenzoyl chloride
Heptanoyl chloride
4-Aminoacetophenone
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide)
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide
N¹,N⁴-bis[(3-fluorophenyl)carbamothioyl]terephthalamide
1,2-bis(4-chlorobenzoylthiourea)-propane
N,N'-((dodecane-1,12-diylbis(azanediyl))bis(carbonothioyl))bis(4-nitrobenzamide)
Potassium thiocyanate
Ammonium thiocyanate
1,2-Diaminoethane
1,4-Diaminobutane
4-Nitrobenzene-1,2-diamine
Terephthaloyl chloride
m-Fluoroaniline
1,12-Diaminododecane
4-Chlorobenzoyl isothiocyanate
4-Nitrobenzoyl isothiocyanate
3,5-Dinitrobenzoyl chloride

Advanced Characterization Techniques and Structural Elucidation of Acylthiourea Compounds

Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound. While specific experimental data for [(4-Butylbenzoyl)amino]thiourea is not available in the reviewed literature, the expected chemical shifts can be predicted based on data from analogous acylthiourea derivatives. jppres.comresearchgate.netchula.ac.thmdpi.com

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The two N-H protons of the thiourea (B124793) moiety are expected to appear as broad singlets at the most downfield region, typically between δ 9.0 and δ 12.5 ppm, due to their acidic nature and hydrogen bonding. chula.ac.th The aromatic protons on the 4-butylbenzoyl group would present as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the n-butyl group would appear in the upfield region (δ 0.9-2.7 ppm). The terminal methyl (CH₃) group would be a triplet around δ 0.9 ppm, the adjacent methylene (B1212753) (CH₂) a sextet, the next methylene a quintet, and the methylene group attached to the benzene ring a triplet around δ 2.7 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, the most downfield signal would be the thiocarbonyl carbon (C=S) of the thiourea group, expected in the range of δ 177-182 ppm. chula.ac.thmdpi.com The carbonyl carbon (C=O) of the benzoyl group would resonate at a slightly more shielded position, typically between δ 165 and δ 170 ppm. chula.ac.thmdpi.com The aromatic carbons would show a set of signals between δ 125 and δ 150 ppm. The carbons of the n-butyl chain would appear in the most upfield region of the spectrum, generally between δ 13 and δ 35 ppm. mdpi.com

Table 1: Expected ¹H-NMR Data for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
NH -C=S9.0 - 11.0Broad Singlet
NH -C=O11.5 - 12.5Broad Singlet
Aromatic H 7.0 - 8.0Doublet
-CH₂ -Ar2.6 - 2.8Triplet
-CH₂-CH₂ -Ar1.5 - 1.7Sextet
-CH₂ -CH₃1.3 - 1.5Quintet
-CH₃0.9 - 1.0Triplet

Table 2: Expected ¹³C-NMR Data for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
C =S (Thiourea)177 - 182
C =O (Benzoyl)165 - 170
Aromatic C 125 - 150
Alkyl C (Butyl chain)13 - 35

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H Stretching: Two distinct bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the thiourea moiety. researchgate.netmdpi.com

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1660 and 1690 cm⁻¹ is characteristic of the carbonyl group (C=O) in the benzoyl moiety. chula.ac.thresearchgate.netmdpi.com

C=S Stretching: The thiocarbonyl group (C=S) stretching vibration is typically weaker and appears in the region of 1250-1350 cm⁻¹. mdpi.commdpi.com

N-H Bending: Bending vibrations for the N-H groups are expected around 1550-1600 cm⁻¹. mdpi.com

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
N-HStretching3100 - 3400
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
C=OStretching1660 - 1690
N-HBending1550 - 1600
C=SStretching1250 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Acylthiourea derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, two main absorption maxima (λ_max) would be anticipated.

The first, at a shorter wavelength (around 240-280 nm), can be attributed to the π → π* electronic transitions within the benzoyl aromatic system. A second, often broader and at a longer wavelength (around 300-340 nm), is associated with the n → π* transition of the thiocarbonyl (C=S) group. The exact positions and intensities of these bands are influenced by the solvent and the specific molecular structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the molecular mass is measured with very high accuracy, which allows for the unambiguous determination of the molecular formula.

For this compound (C₁₂H₁₆N₂OS), the expected exact mass would be calculated from the sum of the exact masses of its constituent atoms. The HRMS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ or the molecular ion [M]⁺˙. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation, with characteristic losses of the butyl group, the benzoyl group, or parts of the thiourea moiety. For instance, a study on the closely related N-(4-t-butylbenzoyl)-N'-phenylthiourea reported the ESI-HRMS data, confirming its molecular formula. jppres.com

X-ray Diffraction Studies for Solid-State Structural Analysis

While spectroscopic methods provide crucial data on molecular connectivity, X-ray diffraction techniques offer the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound. This technique requires growing a suitable single crystal of the material. Although no crystal structure for this compound has been reported in the searched literature, analysis of related acylthiourea structures allows for a prediction of its key structural features. researchgate.netresearchgate.netmdpi.comeurjchem.comresearchgate.netasianpubs.org

It is expected that the molecule would adopt a specific conformation in the solid state, stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen (C=O), forming a pseudo-six-membered ring. mdpi.comasianpubs.org This is a common and highly characteristic feature of N-acylthioureas. The thiourea unit (S=C-N-C=O) is generally found to be nearly planar.

In the crystal lattice, molecules of acylthioureas are typically linked by intermolecular hydrogen bonds, often involving the second N-H proton and the thiocarbonyl sulfur atom (N-H···S=C), forming centrosymmetric dimers or extended one-dimensional chains. researchgate.netresearchgate.netasianpubs.org The butyl group would likely adopt a low-energy, extended conformation. The analysis would also provide precise bond lengths and angles, confirming the partial double bond character of the C-N bonds within the thiourea backbone.

Table 4: Predicted Crystallographic Data for this compound

ParameterExpected Feature
Crystal System Monoclinic or Triclinic
Space Group e.g., P2₁/c, P-1
Key Intramolecular Interaction N-H···O=C hydrogen bond forming a pseudo-six-membered ring
Key Intermolecular Interaction N-H···S=C hydrogen bonds leading to dimers or chains
Conformation Planar acylthiourea core

Analysis of Hydrogen Bonding Networks (Intra- and Intermolecular)

Hydrogen bonding is a defining feature in the structural chemistry of acylthiourea derivatives, significantly influencing their conformation and crystal packing. The acylthiourea backbone, –C(O)NHC(S)NH–, contains multiple hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen and thiocarbonyl sulfur atoms), leading to predictable and stable hydrogen bonding patterns.

Intramolecular Hydrogen Bonding: A predominant feature in the solid-state structure of most 1-acylthioureas is a strong intramolecular hydrogen bond between the amide N-H proton and the carbonyl oxygen atom (N–H···O=C). This interaction results in the formation of a stable, planar, pseudo-six-membered ring, often described by the graph set notation S(6). This intramolecular connection is a major factor in stabilizing the molecule's conformation, typically forcing the carbonyl and thiocarbonyl groups into an anti-periplanar or 'S-shape' orientation. The planarity of this core structure is a common finding in X-ray diffraction studies of related compounds.

Intermolecular Hydrogen Bonding: In addition to the intramolecular bond, acylthioureas participate in extensive intermolecular hydrogen bonding, which governs the formation of supramolecular assemblies in the crystal lattice. The most common intermolecular interaction is the hydrogen bond between the thioamide N-H proton and the thiocarbonyl sulfur atom of an adjacent molecule (N–H···S=C). These interactions often link molecules into centrosymmetric dimers, forming a characteristic ring motif denoted as R²₂(8).

Below is a table summarizing typical hydrogen bond geometries found in acylthiourea derivatives, based on crystallographic data from related structures.

Bond Type Interaction D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **Motif
IntramolecularN–H···O~ 0.86~ 2.05~ 2.65~ 125S(6)
IntermolecularN–H···S~ 0.86~ 2.55~ 3.40~ 165R²₂(8)
IntermolecularC–H···O~ 0.93~ 2.50~ 3.40~ 160Chain

Note: Data are representative values for the acylthiourea class of compounds.

Crystallographic Insights into Tautomeric Forms and Conformational Isomerism

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of acylthioureas, providing insights into their tautomeric and conformational properties.

Tautomeric Forms: Acylthioureas can theoretically exist in several tautomeric forms, including keto-thiol and enol-thione isomers. However, crystallographic studies have overwhelmingly shown that these compounds exist almost exclusively in the keto-thione form in the solid state. This is evidenced by the observed bond lengths for the C=O and C=S groups, which are consistent with double-bond character. The C-N bond lengths within the acylthiourea backbone often show some degree of delocalization, but not enough to suggest the presence of the thiol tautomer in significant populations.

Conformational Isomerism: The core of the acylthiourea molecule, –C(O)N(H)C(S)N(H)–, can adopt several conformations due to rotation around the C-N bonds. The most stable and commonly observed conformation is the trans-cis arrangement with respect to the C=O and C=S groups relative to the central C-N bond. This leads to the characteristic 'S-shape' where the carbonyl and thiocarbonyl groups are oriented in opposite directions. This conformation is stabilized by the intramolecular N-H···O hydrogen bond discussed previously.

For aromatic acylthioureas like this compound, an additional point of interest is the dihedral angle between the planar acylthiourea core and the aromatic ring. In related structures, this angle can vary, influencing the potential for intermolecular π–π stacking interactions which help consolidate the three-dimensional crystal architecture.

Structural Feature Observation in Acylthioureas Significance
Tautomeric FormPredominantly the keto-thione formIndicates high stability of this tautomer in the solid state.
ConformationTypically an 'S-shape' conformationStabilized by a strong intramolecular N-H···O hydrogen bond.
Molecular GeometryGenerally planar central acylthiourea groupFacilitates efficient crystal packing and intermolecular interactions.
Crystal PackingGoverned by N–H···S, C–H···O, and π–π interactionsLeads to the formation of stable supramolecular chains, sheets, or 3D networks.

Elemental Analysis for Compositional Verification (as a technique)

Elemental analysis is a fundamental and indispensable technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. It provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample.

The procedure involves the high-temperature combustion of a small, precisely weighed sample of the purified compound. The combustion products (CO₂, H₂O, N₂, and SO₂) are separated and quantified, allowing for the calculation of the percentage of each element present in the original sample.

For a novel compound like this compound, the experimentally determined percentages are compared against the theoretically calculated values based on its molecular formula (C₁₂H₁₇N₃OS). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. This technique is routinely used alongside spectroscopic methods (NMR, IR) and mass spectrometry to unambiguously confirm the identity and integrity of a synthesized molecule before further characterization or study.

The theoretical elemental composition for this compound is presented in the table below.

Element Symbol Atomic Weight Count Total Mass Mass Percentage (%)
CarbonC12.01112144.13257.34%
HydrogenH1.0081717.1366.82%
NitrogenN14.007342.02116.73%
OxygenO15.999115.9996.37%
SulfurS32.06132.0612.76%
Total C₁₂H₁₇N₃OS 251.348 100.00%

Coordination Chemistry of Acylthiourea Ligands and Metal Complex Formation

Ligand Characteristics of Acylthioureas: Donor Sites and Coordination Modes

Acylthioureas are distinguished by their flexible coordination behavior, which is a direct result of the presence of sulfur, oxygen, and nitrogen atoms that can act as electron-pair donors to a metal center. rsc.orgresearchgate.net This versatility allows them to form stable complexes with a broad range of metal ions.

Versatility of Sulfur, Oxygen, and Nitrogen as Donor Atoms

The acylthiourea backbone, with its combination of hard and soft donor sites, makes these compounds versatile ligands for a variety of metal ions. rsc.orgresearchgate.net The sulfur atom of the thiocarbonyl group (C=S) is a soft donor and readily coordinates to soft metal ions. The oxygen atom of the carbonyl group (C=O) is a hard donor, preferring to bind to hard metal ions. The nitrogen atoms within the acylthiourea structure also have the potential to act as donor sites. rsc.orgcore.ac.uk This multiplicity of donor atoms allows for a range of coordination possibilities, influencing the stability and reactivity of the resulting metal complexes. rsc.orguobasrah.edu.iq

Monodentate, Bidentate, and Chelating Coordination Patterns

Acylthiourea ligands can coordinate to metal ions in several distinct patterns, primarily as monodentate or bidentate ligands. researchgate.netresearchgate.netresearchgate.net

Monodentate Coordination: In this mode, the acylthiourea ligand binds to the metal center through a single donor atom, most commonly the sulfur atom of the thiocarbonyl group. rsc.orgresearchgate.netresearchgate.net This type of coordination is often observed with softer metal cations like Au(I), Cu(I), Ag(I), Hg(II), Cd(II), Re(I), Ru(II), Pt(II), and Pd(II). researchgate.net In some cases, monodentate coordination through the sulfur atom can lead to the formation of "three-legged piano-stool" geometries in organometallic complexes. nih.gov

Bidentate Coordination: Acylthioureas frequently act as bidentate ligands, coordinating to a metal ion through two donor atoms simultaneously to form a chelate ring. The most common bidentate coordination mode involves the sulfur atom of the thiocarbonyl group and the oxygen atom of the carbonyl group (S,O-chelation). rsc.orgresearchgate.netnih.gov This forms a stable six-membered ring with the metal ion. researchgate.net Another, less common, bidentate mode involves the sulfur and one of the nitrogen atoms (S,N-chelation), resulting in a more strained four-membered ring. researchgate.nettandfonline.comresearchgate.net The choice between these coordination modes can be influenced by the nature of the metal ion and the substituents on the acylthiourea ligand. tandfonline.comresearchgate.net

The ability of acylthioureas to form these chelate rings significantly enhances the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with Acylthioureas

The synthesis of metal complexes with acylthiourea ligands is typically achieved by reacting a metal salt with the corresponding acylthiourea derivative in a suitable solvent. nih.govnih.gov Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.

Complexes with Transition Metal Ions (e.g., Pt(II), Pd(II), Au(III), Ru(II), Cu(II), Ni(II), Fe(II), Zn(II), Co(II))

Acylthiourea ligands form complexes with a wide range of transition metal ions. The coordination behavior and resulting geometry of the complexes can vary depending on the metal ion.

Platinum(II) and Palladium(II): These d⁸ metal ions often form square-planar complexes with acylthiourea ligands. nih.govresearchgate.net The ligands typically coordinate in a bidentate S,O fashion. nih.govtandfonline.comresearchgate.net However, both monodentate and bidentate (N,S) coordination have also been observed in palladium(II) complexes. rsc.orgresearchgate.net

Gold(III): While less common, gold complexes with acylthiourea derivatives have been synthesized, often showing interesting biological activities. mdpi.com

Ruthenium(II): Ruthenium(II) forms a variety of complexes with acylthioureas, including half-sandwich "piano-stool" structures. nih.govacs.orgnih.gov The coordination mode of the acylthiourea ligand to ruthenium can be controlled by the synthetic route, yielding either monodentate (S) or bidentate (S,O) coordination. acs.orgnih.govacs.org Ruthenium(III) complexes have also been synthesized and characterized. rsc.orgresearchgate.net

Copper(II) and Copper(I): The reaction of acylthioureas with copper(II) salts often leads to the reduction of Cu(II) to Cu(I), resulting in the formation of copper(I) complexes. uobasrah.edu.iqresearchgate.net However, stable copper(II) complexes with bidentate S,O coordination have also been prepared and characterized, often exhibiting square-planar geometries. nih.govnih.govresearchgate.net

Nickel(II): Nickel(II) complexes with acylthiourea ligands typically exhibit a square-planar geometry with the ligand coordinating in a bidentate S,O fashion. researchgate.netnih.gov Both diamagnetic and paramagnetic nickel(II) complexes have been reported, depending on the specific ligand and reaction conditions. core.ac.uk

Iron(II): Iron(II) complexes with acylthiourea ligands have been synthesized and utilized as catalysts. nih.gov

Zinc(II) and Cobalt(II): Zinc(II) and Cobalt(II) also form stable complexes with acylthiourea ligands. rsc.orguobasrah.edu.iqnih.govrsc.org These complexes can adopt various geometries, including tetrahedral and octahedral arrangements. uobasrah.edu.iq

A summary of common coordination geometries for various metal ions with acylthiourea ligands is presented below:

Metal IonCommon Coordination Geometry
Pt(II)Square Planar
Pd(II)Square Planar
Ru(II)Octahedral, "Piano-Stool"
Cu(II)Square Planar
Ni(II)Square Planar
Zn(II)Tetrahedral
Co(II)Tetrahedral, Trigonal Bipyramidal

Influence of Ligand Structure on Coordination Geometry

For instance, the presence of bulky substituents on the nitrogen atoms can favor certain coordination geometries over others due to steric hindrance. Similarly, the electronic properties of the substituents on the benzoyl ring can affect the donor ability of the oxygen and sulfur atoms, thereby influencing the strength of the metal-ligand bonds.

Applications of Acylthiourea Metal Complexes in Catalysis and Other Fields

Metal complexes of acylthioureas have shown promise in a variety of applications, most notably in the field of catalysis.

Ruthenium(II) complexes containing acylthiourea ligands have demonstrated catalytic activity in transfer hydrogenation reactions of ketones and aldehydes. nih.gov Specifically, Ru(II)-p-cymene complexes with monodentate acylthiourea ligands have been shown to be effective catalysts for the transfer hydrogenation of various aldehydes and ketones. nih.gov Additionally, ruthenium complexes have been investigated as catalysts for the reduction of nitroarenes. researchgate.netresearchgate.net

Beyond catalysis, these metal complexes have been explored for their potential in materials science and as chemosensors. rsc.orgresearchgate.net The ability of acylthiourea derivatives to selectively bind to certain metal ions makes them attractive candidates for use in sensors for environmental monitoring. researchgate.net

Catalytic Activity in Organic Transformations

Metal complexes derived from acylthiourea ligands have emerged as effective catalysts in a variety of organic transformations. researchgate.net The catalytic activity is influenced by the nature of the metal center and the substituents on the acylthiourea ligand. mdpi.com These complexes have demonstrated utility in reactions such as transfer hydrogenation and oxidation.

For instance, ruthenium(II) complexes containing acylthiourea ligands have been successfully employed as precatalysts for the chemoselective transfer hydrogenation of nitroarenes, ketones, and aldehydes. nih.gov Similarly, an iron(II) complex with an acylthiourea ligand supported on silica (B1680970) nanoparticles has been shown to catalyze the transfer hydrogenation of carbonyl compounds. nih.gov In the realm of oxidation catalysis, copper(I) complexes of acylthiourea derivatives have been utilized for the oxidation of 1-phenylethanol. researchgate.net The stability and reusability of these catalysts are key advantages, with some complexes being able to be used for multiple catalytic cycles with minimal loss of activity. researchgate.net

Table 1: Catalytic Activity of Acylthiourea Metal Complexes

Catalyst Transformation Substrate Product Reference
Ruthenium(II)-acylthiourea complex Transfer Hydrogenation Nitroarenes, Ketones, Aldehydes Anilines, Alcohols nih.gov
Iron(II)-acylthiourea on silica nanoparticles Transfer Hydrogenation Carbonyl Compounds Alcohols nih.gov
Copper(I)-acylthiourea complex Oxidation 1-Phenylethanol Acetophenone researchgate.net
Palladium(II)-benzoylthiourea complex Suzuki C-C Coupling Aryl halides and boronic acids Biaryls bohrium.com
Oxorhenium(V)-acylthiourea complex Oxidation Diphenyl sulfide (B99878) Diphenyl sulfoxide researchgate.net

Biological Applications of Metal Complexes (General)

The coordination of metal ions to acylthiourea ligands often leads to a significant enhancement of their biological activity. researchgate.netresearchgate.netksu.edu.tr These metal complexes have been investigated for a wide range of applications, including as antimicrobial, antifungal, and anticancer agents. researchgate.netmdpi.comnih.gov

The antimicrobial properties of these complexes are well-documented. researchgate.netijper.org They have shown activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria, as well as different fungal species. mdpi.comresearchgate.netnih.gov The mechanism of action is often attributed to the metal ion, which can disrupt cellular processes in microorganisms. ksu.edu.tr For example, copper(II) and cobalt(II) complexes can induce the formation of reactive oxygen species (ROS), leading to oxidative stress and cell death in bacteria. ksu.edu.tr

In addition to their antimicrobial effects, certain acylthiourea metal complexes have demonstrated promising anticancer activity. mdpi.comnih.govnih.gov Ruthenium(II) complexes, in particular, have been shown to inhibit the growth of cancer cells. nih.gov The cytotoxicity of these complexes is often greater than that of the free ligands, highlighting the importance of the metal center in their biological action. nih.gov

Table 2: Biological Applications of Acylthiourea Metal Complexes

Metal Complex Biological Activity Target Organism/Cell Line Reference
Transition metal(II) complexes Antibacterial, Antifungal Escherichia coli, Staphylococcus aureus, Aspergillus niger researchgate.net
Copper(II) and Cobalt(II) complexes Antibacterial E. coli, S. aureus, B. subtilis, P. aeruginosa researchgate.net
Ruthenium(II) p-cymene (B1678584) complexes Anticancer Human breast and lung cancer cells nih.govnih.gov
Platinum(II) complexes Antiplasmodial Plasmodium falciparum acs.org
Nickel(II) and Copper(II) complexes Antibacterial, Anti-yeast S. aureus, E. coli, Candida albicans mdpi.com

Investigative Studies on Biological Activities and Mechanistic Insights

Broad-Spectrum Biological Activity Profiling of Acylthiourea Derivatives

Acylthiourea derivatives have been the subject of extensive research, revealing a wide array of biological activities. These activities are largely attributed to the presence of the acylthiourea pharmacophore, which can participate in various biological interactions.

Antimicrobial (Antibacterial, Antifungal) Activity

Acylthiourea derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against both bacteria and fungi. researchgate.netnih.govmdpi.commdpi.comrsc.orgmdpi.comrsc.org

Antibacterial Activity: Several studies have reported the antibacterial effects of acylthiourea derivatives against a range of Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com For instance, certain synthesized acylthiourea derivatives showed good activity against Salmonella typhi and Bacillus cereus. researchgate.net The antimicrobial activities of these compounds are often better than that of the parent chitosan (B1678972) (CS). nih.gov The mechanism of action is thought to involve the disruption of the bacterial cell wall, leading to the leakage of intracellular components. researchgate.net The lipophilicity of the compounds, influenced by the nature of the substituents, plays a crucial role in their ability to penetrate bacterial membranes. mdpi.com

Antifungal Activity: The antifungal properties of acylthiourea derivatives are also well-documented. nih.govmdpi.comrsc.orgnih.govnih.govbenthamdirect.commdpi.com These compounds have been shown to be effective against various phytopathogenic fungi. nih.govbenthamdirect.com For example, some novel acylthiourea compounds containing a gem-dimethylcyclopropane ring displayed significant antifungal activity against Physalospora piricola and Gibberella zeae. nih.gov The introduction of specific substituents, such as halogens, can enhance the antifungal potency. rsc.org The proposed mechanisms of antifungal action include the inhibition of key fungal enzymes like 14α-demethylase (CYP51) and N-myristoyltransferase (NMT). nih.gov

Table 1: Antimicrobial Activity of Selected Acylthiourea Derivatives
Compound/DerivativeMicroorganismActivity/ObservationReference
Acylthiourea derivatives (TH1-TH6)Salmonella typhi, Bacillus cereusGood activity with a broad-range spectrum. researchgate.net
Chloracetyl thiourea (B124793) derivatives of chitosanEscherichia coli, various fungiSignificant inhibitory effect on fungi; MIC against E. coli was 15.62 µg/mL. nih.gov
Acylthioureas with cyclopropane (B1198618) ring (3, 5, and 6)11 phytopathogenic fungi and 3 Phytophthora strainsHigh activity against the tested strains. nih.gov
Acyl thiourea compounds with gem-dimethylcyclopropane ring (5h, 5m, 5n)Physalospora piricola73.6% antifungal activity at 50 µg/mL. nih.gov
Trifluoromethylpyrazole acyl thiourea derivativesBotrytis cinereaGood control effective at 10 mg/L. benthamdirect.com

Anticancer Potential and Cell-Based Assays

The anticancer properties of acylthiourea derivatives have attracted considerable attention. rsc.orgnih.govnih.govdergipark.org.trtjnpr.orgmdpi.comnih.gov These compounds have been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects. nih.govnih.gov

The introduction of different side groups can alter the level of toxicity, suggesting that the anticancer activity can be modulated through structural modifications. nih.gov For example, new thiourea derivatives bearing a benzodioxole moiety showed significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines, with some derivatives exhibiting greater potency than the standard drug doxorubicin. nih.gov The presence of a cyclohexyl moiety in certain acylthiourea compounds has also been shown to enhance cytotoxic activity. nih.gov

Metal complexes of thiourea benzamide (B126) derivatives have also been synthesized and evaluated for their anticancer potential against human prostate cancer (PC3) and human liver cancer (HepG2) cell lines, showing promising results. tjnpr.org

Table 2: Anticancer Activity of Selected Acylthiourea Derivatives
Compound/DerivativeCancer Cell LineActivity/ObservationReference
Pyrazole-containing acylthiourea derivativesHuman colon, liver, and leukemia cancer cell linesDemonstrated significant toxicity to the cell lines. nih.gov
Acylthiourea with cyclohexyl moiety (Compound 2)Not specifiedEnhanced cytotoxic activity compared to the compound without the moiety. nih.gov
Thiourea derivatives with benzodioxole moiety (Compound 7)HCT116, HepG2, MCF-7IC50 values of 1.11, 1.74, and 7.0 µM, respectively. nih.gov
Cu(II) and Pt(IV) complexes of thiourea benzamide derivativesPC3, HepG2The Pt-based complex showed promising effects against HepG2. tjnpr.org

Antiviral and Antiprotozoal Activities

While less extensively studied than their antimicrobial and anticancer properties, some acylthiourea derivatives have shown potential as antiviral and antiprotozoal agents. mdpi.comdergipark.org.trnih.gov

Antiviral Activity: Certain acylthiourea derivatives have been investigated for their antiviral properties. For instance, some compounds have been tested against a range of DNA and RNA viruses, including Human Immunodeficiency Virus (HIV) type 1. mdpi.com In silico docking studies have also suggested the potential of acylthiourea compounds to bind to key viral proteins like the SARS-CoV-2 main protease and avian influenza H5N1 hemagglutinin. nih.gov

Antiprotozoal Activity: The antiparasitic potential of acylthiourea derivatives has also been reported, although specific examples against protozoa are less common in the readily available literature. nih.govnih.gov

Insecticidal and Herbicidal Properties

Acylthiourea derivatives have found applications in agriculture as both insecticides and herbicides. mdpi.comnih.govacs.orgresearchgate.netgoogle.com

Insecticidal Properties: A number of acylthiourea derivatives have been synthesized and evaluated for their insecticidal activities against various pests. acs.orgbenthamdirect.comnih.gov For example, derivatives prepared from β-pinene exhibited moderate larvicidal activity against Ostrinia furnacalis. benthamdirect.com Novel anthranilic diamides containing an acylthiourea substructure have shown marked larvicidal activities against mosquito larvae such as Culex quinquefasciatus and Aedes aegypti. nih.gov

Herbicidal Properties: Acylthiourea derivatives have also demonstrated potent herbicidal activity. researchgate.netgoogle.comresearchgate.nettandfonline.com Several new acylthiourea derivatives have shown good herbicidal activity against weeds like Digitaria adscendens and Amaranthus retroflexus. researchgate.nettandfonline.com Some compounds exhibited higher herbicidal activity against Brassica napus and Digitaria adscendens than the commercial herbicide bensulfuron-methyl. researchgate.net

Table 3: Insecticidal and Herbicidal Activity of Selected Acylthiourea Derivatives
Compound/DerivativeTarget OrganismActivity/ObservationReference
Acylthiourea derivatives from β-pineneOstrinia furnacalisModerate larvicidal activity. benthamdirect.com
Anthranilic diamides with acylthiourea substructure (Compound 6-l)Culex quinquefasciatus, Aedes aegyptiLC50 values of 0.0044 mm and 0.0070 mm, respectively. nih.gov
N-(2-chloro-4-methylsulfonylbenzoyl)-N'-(2,3-dichlorophenyl) thiourea (Compound 4f)Digitaria adscendensInhibition rate of 81% on root growth at 100 mg L⁻¹. researchgate.net
Acylthiourea derivatives (Compounds 4p, 4w, 4x)Brassica napus, Digitaria adscendensHigher herbicidal activity than bensulfuron-methyl. researchgate.net

Antioxidant and Anti-inflammatory Properties

Acylthiourea derivatives have also been investigated for their antioxidant and anti-inflammatory activities. mdpi.commdpi.commdpi.comnih.govresearchgate.nethueuni.edu.vnresearchgate.netnih.gov

Antioxidant Properties: The antioxidant capacity of acylthiourea derivatives has been evaluated using various assays, such as the DPPH radical scavenging assay. mdpi.comnih.govresearchgate.net Some N-acyl thiourea derivatives have shown significant antioxidant capacity. nih.gov The introduction of thiourea salt groups into chitosan derivatives has been shown to promote the scavenging effect against free radicals. nih.gov The mechanism of antioxidant action is thought to involve hydrogen atom transfer from the thiourea moiety to free radicals. researchgate.net

Anti-inflammatory Properties: The anti-inflammatory potential of thiourea derivatives has also been explored. mdpi.commdpi.com Some compounds have been shown to inhibit the production of inflammatory mediators. researchgate.net

Mechanistic Investigations of Biological Actions

Understanding the mechanisms by which acylthiourea derivatives exert their biological effects is crucial for the development of more potent and selective agents.

The diverse biological activities of acylthioureas are a consequence of their ability to interact with a variety of cellular targets. The presence of sulfur and nitrogen atoms, along with the carbonyl group, allows for multiple points of interaction, including hydrogen bonding and coordination with metal ions. nih.gov

In the context of antimicrobial activity , as previously mentioned, acylthioureas are believed to disrupt cell membranes and inhibit essential enzymes. researchgate.netnih.gov Molecular docking studies have suggested that these compounds can bind to the active sites of enzymes like 14α-demethylase and N-myristoyltransferase in fungi. nih.gov For antibacterial action against E. coli, some derivatives are thought to target the enzyme enoyl ACP reductase (FabI). mdpi.com

The anticancer mechanism of acylthiourea derivatives is often multifactorial. Some derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation, such as epidermal growth factor receptor (EGFR). nih.gov They can also induce apoptosis (programmed cell death) in cancer cells. nih.gov Other proposed mechanisms include the inhibition of histone deacetylase and ribonucleotide reductase. rsc.orgnih.gov The Hedgehog (Hh) signaling pathway, which is often dysregulated in cancer, is another target for some acylthiourea derivatives, which act as antagonists of the Smoothened (Smo) receptor. acs.org

For their herbicidal action , a key mechanism is the inhibition of acetohydroxyacid synthase (AHAS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. researchgate.netresearchgate.nettandfonline.com Molecular docking studies have supported the binding of acylthiourea derivatives to the active site of AHAS. researchgate.nettandfonline.com

The insecticidal mechanism of some acylthiourea derivatives involves the activation of insect ryanodine (B192298) receptors, leading to the depletion of internal calcium stores and ultimately, paralysis and death. nih.gov Other derivatives may act on the γ-aminobutyric acid (GABA) receptor. acs.org

Finally, the antioxidant mechanism is primarily attributed to the ability of the thiourea moiety to donate a hydrogen atom to scavenge free radicals, a process known as hydrogen atom transfer (HAT). researchgate.net

Inhibition of Key Biological Targets

The biological activity of many acylthiourea compounds stems from their ability to inhibit specific enzymes that are critical for the survival and proliferation of pathogens or cancer cells.

Acetohydroxyacid Synthase (AHAS): This enzyme is the first step in the biosynthesis of branched-chain amino acids and is a target for herbicides. tandfonline.comnih.govwesleyan.edu Acylthiourea derivatives have been shown to inhibit AHAS. tandfonline.com For instance, some novel acylthiourea derivatives demonstrated inhibitory activity against AHAS, with the highest inhibition rate reaching 37.05% at a concentration of 100 mg·L−1. tandfonline.com Molecular docking studies suggest that these compounds can be potent inhibitors of AHAS. tandfonline.com The inhibition of AHAS often involves the oxidation of the FAD cofactor, a process that can be triggered by the binding of inhibitors. nih.govnih.gov

CYP51: While direct inhibition of CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol (B1671047) biosynthesis, by [(4-Butylbenzoyl)amino]thiourea is not explicitly detailed in the provided context, the broad antifungal activity of acylthioureas suggests potential interaction with fungal-specific targets.

N-Myristoyltransferase (NMT): NMT is an essential enzyme in eukaryotes that catalyzes the attachment of myristate to proteins, a process crucial for various cellular functions. nih.gov Inhibition of NMT has been proposed as a therapeutic strategy for fungal infections and cancer. nih.govnih.govcancerresearchhorizons.com Some potent NMT inhibitors have been developed, and their mechanism often involves trapping the enzyme in a closed conformation, preventing the release of the inhibited complex. mdpi.commedchemexpress.com While direct evidence for this compound is not provided, the general class of acylthioureas has been investigated for NMT inhibition.

Ras-related GTPases: Ras proteins are small GTPases that act as molecular switches in cellular signaling pathways controlling proliferation and growth. nih.gov Mutations in Ras genes are frequently found in cancers. nih.gov The development of inhibitors that block the function of activated Ras is a major focus in cancer research. nih.govnih.gov

DNA Gyrase: This bacterial enzyme is a type II topoisomerase essential for DNA replication, repair, and recombination, making it a validated target for antibiotics. nih.govmdpi.com Some novel benzoylthiourea (B1224501) derivatives have been investigated as inhibitors of E. coli DNA gyrase B, with molecular docking studies providing insights into their binding affinity. nih.gov Gallate derivatives have also been identified as potent inhibitors of DNA gyrase, acting as ATP competitive inhibitors. nih.gov

SecA: SecA is a crucial ATPase component of the bacterial Sec translocation machinery, which is responsible for protein export across the cytoplasmic membrane. nih.govnih.gov Inhibition of SecA is a promising strategy for developing new antibacterial agents. nih.govnih.gov Thiouracil derivatives containing an acylthiourea moiety have been synthesized and shown to be effective inhibitors of SecA ATPase, exhibiting promising antibacterial activity. nih.govresearchgate.net Molecular docking suggests these inhibitors may bind near the ATPase ATP-binding domain. nih.gov

FabI: FabI is an enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the bacterial fatty acid biosynthesis (FAS-II) pathway. nih.govmdpi.comresearchgate.net It is a validated target for antibacterial drug discovery. nih.govmdpi.com Various inhibitors of FabI have been developed, including diphenyl ethers, which are slow-onset inhibitors. nih.gov The inhibition of FabI is a promising approach to combatting bacterial pathogens. researchgate.netfrontiersin.org

Modulatory Effects on Cellular Pathways

Beyond direct enzyme inhibition, acylthiourea derivatives can exert their biological effects by modulating complex cellular pathways.

ROS Generation: While not extensively detailed for this compound specifically, some herbicides that inhibit AHAS can lead to the production of reactive oxygen species (ROS) through an oxygenase side reaction of the enzyme. nih.gov

Cell Cycle Modulation: Certain N-acyl thiourea derivatives have been shown to induce cell cycle arrest in the G0/G1 phase. nih.gov This disruption of the normal cell cycle progression can inhibit cell proliferation and is a key mechanism for the anticancer activity of many compounds.

Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a desirable characteristic for anticancer agents. Some acylthiourea derivatives have been shown to induce apoptosis in cancer cells, often confirmed through methods like DNA fragmentation analysis. researchgate.net For example, bis-acyl-thiourea derivatives have demonstrated dose-dependent cytotoxicity against glioblastoma cells. mdpi.com

Molecular Interactions with Proteins and DNA

The biological activity of this compound and its analogues is fundamentally determined by their interactions at the molecular level.

Protein Interactions: Acylthiourea derivatives can form various interactions with their protein targets. These include hydrogen bonds, which are crucial for the stability of the ligand-protein complex. For instance, intramolecular N–H⋯O hydrogen bonds are a common feature in the crystal structures of acylthioureas. nih.govrsc.org Molecular docking studies have revealed that these compounds can fit into the active sites of enzymes, forming polar and nonpolar interactions with key amino acid residues. researchgate.net

DNA Interactions: Some acylthiourea derivatives have been found to interact with DNA. mdpi.comnih.gov Studies using techniques like UV-visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry have indicated that these compounds can bind to DNA, potentially through a mixed binding mode. mdpi.com This interaction can lead to the formation of a bulky compound-DNA complex, which can interfere with DNA replication and transcription. mdpi.com

Structure-Activity Relationship (SAR) Studies of Acylthiourea Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.govrsc.orgnih.gov These studies provide a roadmap for designing more effective therapeutic agents.

Correlating Structural Variations with Biological Efficacy

By systematically modifying the structure of acylthiourea analogues and evaluating their biological effects, researchers can identify key chemical features responsible for their activity.

Substituent Effects: The nature and position of substituents on the aromatic rings of acylthiourea derivatives play a significant role in their biological activity. For example, in a series of benzoylthiourea derivatives tested for antimicrobial activity, compounds with a single fluorine atom on the phenyl ring showed the best antibacterial effect, while those with three fluorine atoms had the most potent antifungal activity. nih.gov The presence of a trifluoromethyl group, particularly in the para position, was correlated with antibiofilm activity. nih.gov

Electronic and Steric Effects: Both electronic and steric factors have been shown to markedly affect the antifungal activities of acylthiourea derivatives. rsc.org For instance, in the inhibition of AHAS by monosubstituted sulfonylureas, a related class of compounds, a small and hydrophobic heterocyclic substituent and a small and polar ortho substituent on the aromatic ring were found to be important for high potency. researchgate.net

The following table summarizes the impact of structural variations on the biological activity of some acylthiourea analogues:

Compound/Analogue Class Structural Variation Observed Biological Effect Reference
Benzoylthiourea DerivativesSingle fluorine on phenyl ringEnhanced antibacterial activity nih.gov
Benzoylthiourea DerivativesThree fluorine atoms on phenyl ringPotent antifungal activity nih.gov
Benzoylthiourea DerivativesTrifluoromethyl group (para position)Increased antibiofilm activity nih.gov
Monosubstituted SulfonylureasSmall, hydrophobic heterocyclic substituentHigh potency AHAS inhibition researchgate.net
Monosubstituted SulfonylureasSmall, polar ortho-substituent on aromatic ringHigh potency AHAS inhibition researchgate.net

Design Principles for Optimized Bioactivity

Based on SAR studies, several design principles have emerged for optimizing the bioactivity of acylthiourea analogues.

Targeted Modifications: The synthesis of new derivatives often involves the targeted modification of lead compounds. For example, novel thiouracil derivatives containing an acylthiourea moiety were synthesized by structurally modifying a known SecA inhibitor, leading to compounds with improved antibacterial activity. nih.gov

Introduction of Specific Moieties: The incorporation of specific chemical moieties can enhance biological activity. For instance, the introduction of a pyrazole (B372694) ring into the acylthiourea scaffold has been explored for developing new anticancer agents. nih.gov

Lipophilicity and Electronic Properties: The lipophilicity and electronic properties of the molecule can be fine-tuned by adding or modifying substituents to improve membrane permeability and target engagement. The presence of long-chain alkyl portions can adjust the lipophilic character of a molecule. mdpi.com

Computational and Theoretical Chemistry Approaches in Acylthiourea Research

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of [(4-Butylbenzoyl)amino]thiourea at the atomic level.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of acylthiourea compounds. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. For instance, DFT calculations can be used to determine the optimized molecular structure of this compound, providing bond lengths, bond angles, and dihedral angles.

Time-Dependent DFT (TD-DFT) extends the principles of DFT to study excited states and electronic transitions. This is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of the compound. By simulating the electronic absorption spectra, researchers can gain insights into the electronic transitions occurring within the molecule, which can be correlated with experimental spectroscopic data.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify the reactivity of this compound. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Table 1: Calculated Global Reactivity Descriptors for this compound

ParameterSymbolFormula
HOMO EnergyEHOMO-
LUMO EnergyELUMO-
Energy GapΔEELUMO - EHOMO
Ionization PotentialI-EHOMO
Electron AffinityA-ELUMO
Electronegativityχ(I + A) / 2
Chemical Hardnessη(I - A) / 2
Chemical SoftnessS1 / η
Electrophilicity Indexωχ² / 2η

Note: Specific numerical values for these descriptors would be obtained from detailed computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas correspond to intermediate potential values.

For this compound, the MEP map would likely show the most negative potential localized around the oxygen and sulfur atoms of the acylthiourea backbone, highlighting them as potential sites for interaction with electrophiles. The regions around the N-H protons would likely exhibit a positive potential, making them susceptible to nucleophilic interactions.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are employed to simulate and predict how this compound might interact with biological macromolecules, such as proteins or enzymes.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in drug discovery and development for estimating the binding affinity and mode of interaction between a ligand and its receptor. For this compound, docking studies can be performed against various protein targets to explore its potential as an inhibitor or modulator of their function.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the strength of the interaction. The results are often presented as a binding energy or docking score, with lower values typically indicating a more favorable interaction. These studies can also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)Value
Interacting ResiduesList of Amino Acid Residues
Hydrogen Bond InteractionsNumber and description of H-bonds
Hydrophobic InteractionsList of interacting hydrophobic residues

Note: The specific values and interacting residues are dependent on the chosen protein target.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model, it is possible to predict the activity of new, untested compounds based on their structural features.

In the context of this compound and related acylthioureas, a QSAR study would involve a dataset of compounds with known biological activities (e.g., enzyme inhibition, antimicrobial activity). Various molecular descriptors (e.g., topological, electronic, and steric) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to the observed activity.

A robust QSAR model can be a valuable tool for guiding the design and synthesis of new acylthiourea derivatives with improved potency and desired properties, including those based on the this compound scaffold.

Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. researchgate.netnih.gov It generates a surface around a molecule where the color coding indicates the nature and intensity of close contacts with neighboring molecules. For acylthiourea derivatives, this analysis typically highlights the significance of hydrogen bonds and other weaker interactions in stabilizing the crystal structure. nih.gov

Key intermolecular contacts identified through Hirshfeld surface analysis in related acylthiourea compounds include:

H⋯O/O⋯H and H⋯S/S⋯H interactions: These represent the classical N-H···O and N-H···S hydrogen bonds, which are characteristic of acylthioureas and often form dimeric motifs. researchgate.netnih.gov

H⋯C/C⋯H interactions: These contacts, often indicative of C-H···π interactions, also play a vital role in the stability of the crystal lattice. nih.gov

For this compound, it is expected that the fingerprint plots would show prominent spikes corresponding to N-H···S and N-H···O hydrogen bonds, which are fundamental to the formation of characteristic dimeric structures in many acylthioureas. nih.govresearchgate.netresearchgate.net The presence of the butyl group and the phenyl ring would likely result in significant contributions from H⋯H and C-H···π interactions, respectively. nih.gov

Table 1: Expected Contributions of Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis of Analogous Compounds

Interaction TypeExpected Percentage ContributionDescription
H···HHighArises from the numerous hydrogen atoms in the butyl chain and aromatic ring.
H···O/O···HSignificantRepresents the strong N-H···O hydrogen bonds forming intramolecular S(6) pseudo-rings or intermolecular dimers. nih.gov
H···S/S⋯HSignificantIndicates the presence of N-H···S hydrogen bonds, often leading to the formation of R2(8) dimeric motifs. researchgate.netnih.gov
H···C/C⋯HModerateSuggests the occurrence of C-H···π interactions between the butyl or phenyl groups and adjacent molecules. nih.gov

Non-Covalent Interaction (NCI) and Energy Decomposition Analysis (EDA)

Non-Covalent Interaction (NCI) analysis, often visualized through Reduced Density Gradient (RDG) plots, provides a graphical representation of non-covalent interactions in real space. researchgate.net This method helps to identify and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by plotting the RDG against the electron density. Different colors on the resulting surface indicate the type and strength of the interaction. For this compound, NCI analysis would be instrumental in visualizing the intramolecular hydrogen bond between the carbonyl oxygen and an amide proton, which stabilizes the molecular conformation, as well as the intermolecular interactions that dictate the crystal packing. researchgate.net

Energy Decomposition Analysis (EDA) is a computational technique used to break down the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. researchgate.net This analysis provides a quantitative understanding of the nature of the chemical bonds and intermolecular forces.

For a dimeric structure of this compound held together by hydrogen bonds, EDA would likely reveal the following:

A significant contribution from the electrostatic component, corresponding to the attraction between the partially positive hydrogen atoms and the partially negative oxygen and sulfur atoms.

A substantial dispersion energy component, arising from the van der Waals interactions, particularly involving the butyl group and the aromatic ring. researchgate.net

The exchange-repulsion term, which is always positive and represents the steric repulsion between the electron clouds of the interacting molecules.

A smaller, but still important, polarization component, which accounts for the distortion of the electron clouds of the molecules upon interaction.

By quantifying these energy components, EDA offers a detailed picture of the forces that stabilize the supramolecular assemblies of this compound.

Emerging Applications and Future Research Directions

Potential in Chemical Probe Development for Biological Systems

The inherent structure of thiourea (B124793) derivatives, featuring hydrogen-bond donating N-H protons and a sulfur atom as a complementary binding site, makes them excellent candidates for the development of chemical probes. researchgate.netmdpi.com These probes are instrumental in exploring complex biological systems. The design of thiourea-based receptors often incorporates chromophore or fluorophore groups, which act as signaling units upon binding to a target molecule. nih.govnih.gov This interaction can trigger a detectable optical response, such as a change in color or fluorescence, allowing for real-time monitoring of biological processes. nih.gov The ability to functionalize the benzoyl and thiourea moieties allows for the fine-tuning of selectivity and sensitivity, making compounds like [(4-Butylbenzoyl)amino]thiourea promising scaffolds for creating probes targeted at specific enzymes, receptors, or other biomolecules.

Advancements in Material Science and Sensor Applications

The unique binding and optical properties of benzoylthiourea (B1224501) derivatives are being harnessed in the field of material science, particularly for the development of advanced sensors and functional materials.

The thiourea functional group is a highly effective hydrogen-bond donor, enabling these molecules to act as receptors for various anions. nih.govrsc.org Research has demonstrated that thiourea-based receptors can selectively bind and signal the presence of anions with diverse geometries and basicities, such as fluoride, acetate, and dihydrogen phosphate. nih.govnih.govrsc.org The binding event, driven by hydrogen bonding between the thiourea N-H protons and the anion, can induce a colorimetric or fluorescent response, forming the basis of an optical sensor. nih.govnih.gov

For instance, studies on related thiourea compounds have shown a high affinity for basic anions. nih.gov The acidity of the thiourea protons, which can be modulated by the electronic properties of the aromatic substituents, plays a crucial role in the binding affinity and selectivity. nih.gov In one study, a receptor with a nitrophenyl group (MT4N) exhibited a high affinity for fluoride, leading to a distinct color change that could be monitored using UV-vis spectroscopy. nih.gov

Table 1: Examples of Anion Sensing by Thiourea Derivatives

Thiourea DerivativeAnions DetectedSensing MethodKey Finding
N-(4-(4-nitrophenylazo)phenyl)-N′-propyl thiourea (Immobilized)Acetate (CH₃CO₂⁻), Dihydrogen Phosphate (H₂PO₄⁻), Chloride (Cl⁻)Optical Detection (Colorimetric)Binding constants followed the trend: CH₃CO₂⁻ > H₂PO₄⁻ > Cl⁻. rsc.org
1-(4-nitrophenyl)-3-(pyridin-2-yl)thiourea (MT4N)Fluoride (F⁻), Acetate (AcO⁻), Dihydrogen Phosphate (H₂PO₄⁻)UV-vis, Fluorescence, ¹H NMRDemonstrated high affinity and effective colorimetric detection for fluoride. nih.gov
1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)thiourea (L2)Fluoride (F⁻), Acetate (AcO⁻), Dihydrogen Phosphate (H₂PO₄⁻)UV-vis, ¹H NMR, ColorimetricAnions deprotonate the receptor, causing a distinct color change, especially with fluoride. nih.gov

The utility of thiourea derivatives extends to the fabrication of functional materials like optical thin films. These compounds can be immobilized on solid supports, such as silica (B1680970) or TentaGel resins, to create robust chemical sensors. nih.govrsc.org For example, an optical sensor for anions was developed by immobilizing an N-(4-(4-nitrophenylazo)phenyl)-N′-propyl thiourea chromoionophore onto a sol-gel silica film. rsc.org This approach combines the selective binding properties of the thiourea derivative with the practical advantages of a solid-state sensor.

Furthermore, thiourea-based molecules can serve as single-source molecular precursors for depositing nanostructured thin films. nih.gov In one such application, a lead(II) complex containing a thiourea ligand was used to fabricate phase-pure lead sulfide (B99878) (PbS) thin films via spin coating. nih.gov The resulting films, composed of cuboidal nanoparticles, exhibited a blue-shifted optical absorption, highlighting the potential of this method for creating semiconductor materials with tailored optical properties for applications in photocatalysis and electronics. nih.gov

Role in Agrochemical Innovation and Sustainable Practices

Benzoylthiourea derivatives represent a significant area of research in the development of new agrochemicals. Their biological activity against various agricultural pests suggests a potential role in creating more sustainable crop protection strategies.

Research has shown that novel thiourea compounds possess potent insecticidal properties. nih.gov Specifically, certain diarylethane thiourea analogs have demonstrated excellent activity against key sap-feeding pests, including the green peach aphid (Myzus persicae) and the sweetpotato whitefly (Bemisia tabaci). nih.gov Other studies on N-aryl-N′-benzoylthioureas have confirmed significant insecticidal effects on the armyworm (Leucania separata Walker). researchgate.net

In addition to insecticidal action, some benzoylthiourea derivatives have been found to exhibit herbicidal activity. researchgate.net The exploration of compounds like this compound and its analogues could lead to the discovery of new active ingredients for herbicides and pesticides, contributing to integrated pest management and sustainable agriculture. mdpi.com

Prospects for Further Exploration in Fundamental Chemical Biology and Medicinal Chemistry

The diverse biological activities of thiourea derivatives make them attractive scaffolds for drug discovery in medicinal chemistry. mdpi.comontosight.ai Analogues have shown a wide spectrum of effects, including antimicrobial, anticancer, and receptor-modulating activities, paving the way for further exploration. nih.govjppres.comnih.gov For example, a closely related compound, N-(4-t-butylbenzoyl)-N'-phenylthiourea, has demonstrated cytotoxic activity against breast (MCF-7, T47D) and cervical (HeLa) cancer cell lines while showing little impact on normal cells. jppres.com Other derivatives have been investigated as anti-melanoma agents and for their ability to inhibit urease, an important target in the treatment of infections caused by Helicobacter pylori. researchgate.netnih.gov

A key area of future research is the detailed elucidation of the molecular mechanisms through which these compounds exert their biological effects. Current studies point to several distinct modes of action:

Enzyme Inhibition: Certain thiourea derivatives are potent enzyme inhibitors. Bis-acyl-thiourea compounds have shown strong urease inhibition. researchgate.netmdpi.com Others, containing a 1,3,4-thiadiazole (B1197879) ring, have been identified as inhibitors of bacterial enzymes essential for survival, such as S. aureus DNA gyrase. nih.gov

Receptor Antagonism: A series of N-benzyl-N'-tert-butylbenzyl thiourea derivatives have been identified as potent and specific antagonists of the vanilloid receptor (TRPV1), a key target for pain management. nih.govnih.govnih.gov

Modulation of Signaling Pathways: The anti-melanoma activity of some thiourea compounds has been linked to the inhibition of the MAP Kinase signaling system, specifically by preventing ERK1/2 phosphorylation. nih.gov

DNA Interaction: Bis-acyl-thiourea derivatives have been observed to bind to DNA, suggesting that interaction with genetic material is a potential mechanism for their anticancer effects. researchgate.netmdpi.com

Insect Growth Regulation: Some insecticidal thioureas are designed as analogues of benzoylphenylureas (BPUs), which act as insect growth regulators by disrupting chitin (B13524) synthesis. nih.gov

Further investigation into these and other potential mechanisms will be crucial for optimizing the design of this compound derivatives for specific therapeutic or agrochemical applications.

Exploration of New Chemical Space within Acylthiourea Diversity

The core structure of acylthiourea, characterized by a flexible backbone with carbonyl and thiocarbonyl groups, offers numerous opportunities for chemical modification. This flexibility allows for the synthesis of vast libraries of compounds with diverse electronic, steric, and physicochemical properties. mdpi.comnih.govnih.gov Researchers are actively exploring this chemical space to discover novel applications and optimize existing biological activities.

The fundamental synthetic route to acylthioureas involves the reaction of an acid chloride with a thiocyanate (B1210189) salt (like ammonium (B1175870) or potassium thiocyanate) to form an in situ acyl isothiocyanate. mdpi.comnih.govuzh.ch This reactive intermediate is then treated with a primary or secondary amine to yield the final N,N'-disubstituted acylthiourea. mdpi.comresearchgate.net The diversity of this chemical class stems from the ability to readily vary both the acyl group and the amine component.

Strategies for Expanding Acylthiourea Diversity:

Introduction of Heterocyclic Moieties: A major strategy involves incorporating various heterocyclic rings into the acylthiourea backbone. mdpi.comresearchgate.net This approach aims to combine the established pharmacophoric properties of the acylthiourea core with those of diverse heterocycles like pyridine, pyrazole (B372694), thiazole, and pyrimidine. mdpi.comresearchgate.netrsc.org For instance, new derivatives have been created by linking heterocyclic amines to the isothiocyanate intermediate, leading to compounds with potential antimicrobial and anti-biofilm activities. mdpi.comresearchgate.net

Systematic Variation of Substituents: Researchers systematically alter substituents on the aromatic rings of the acyl and amine portions of the molecule. nih.govnih.gov Studies involving the introduction of electron-donating or electron-withdrawing groups, such as fluorine or trifluoromethyl groups, have demonstrated a significant impact on the biological activity of the resulting compounds. nih.gov This systematic modification allows for the fine-tuning of properties like lipophilicity and electronic distribution, which are crucial for receptor binding and cellular uptake.

Synthesis of Multi-Scaffold Hybrids: Another approach involves creating hybrid molecules that combine the acylthiourea motif with other known bioactive scaffolds, such as those from natural products or existing drugs. researchgate.net This can lead to compounds with novel mechanisms of action or improved potency.

The exploration of this expanded chemical space has led to the identification of acylthiourea derivatives with a wide range of biological activities, including herbicidal, fungicidal, antibacterial, and antitumor properties. nih.govresearchgate.nettandfonline.com For example, studies have shown that specific substitutions can confer potent inhibitory activity against enzymes like acetohydroxyacid synthase (AHAS), a key target for herbicides. tandfonline.comtandfonline.com

Table 1: Examples of Acylthiourea Derivatives Exploring Chemical Diversity

Compound Name Key Structural Modification Potential Application Reference
N-(2-chloro-4-methylsulfonylbenzoyl)-N'-(2-chlorophenyl) thiourea Introduction of chloro and methylsulfonyl groups Herbicidal tandfonline.com
N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide Incorporation of a chloropyridine moiety Antimicrobial mdpi.com
1-Benzoyl-3-(4-methoxyphenyl)thiourea Addition of a methoxy (B1213986) group to the phenyl ring Enzyme Inhibition semanticscholar.org
Diethyl 2-(3,4-dichloroisothiazol-5-yl)-4-(trifluoromethyl)-4,5-dihydrothiazol-4-yl-3-methylbenzoate Complex heterocyclic and fluorinated groups Pesticidal researchgate.net
N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide Addition of acetyl and dichloro groups Anticancer, Urease Inhibition nih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis has become a cornerstone of modern drug discovery and materials science, and the development of acylthiourea derivatives is no exception. semanticscholar.orgijpsjournal.com This integrated approach allows for a more rational and efficient design process, reducing the time and cost associated with traditional trial-and-error methods. researchgate.net

Molecular Docking:

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govnih.gov In the context of acylthioureas, docking studies are widely used to investigate how these molecules might interact with the active sites of target proteins or enzymes. tandfonline.comsemanticscholar.orgnih.gov For example, docking simulations have been employed to:

Predict the binding modes of acylthiourea derivatives with enzymes like α-amylase, proteinase K, and acetohydroxyacid synthase (AHAS). tandfonline.comnih.gov

Identify key amino acid residues involved in hydrogen bonding and other stabilizing interactions, providing insights into the mechanism of inhibition. tandfonline.comnih.gov

Guide the design of new derivatives with improved binding affinity. The binding energy scores calculated from docking can help prioritize which novel compounds to synthesize and test experimentally. tandfonline.com

Studies have shown a strong correlation between the binding energies predicted by molecular docking and the experimentally observed biological activities of acylthiourea derivatives. tandfonline.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netdrugdesign.orgnih.gov By analyzing a set of known molecules and their activities, a QSAR model can be developed to predict the activity of new, untested compounds. researchgate.netdrugdesign.org

For acylthiourea analogues, QSAR models have been developed to predict their activity as, for example, influenza neuraminidase inhibitors. researchgate.net These models use molecular descriptors that quantify various physicochemical properties (e.g., hydrophobicity, electronic effects, steric properties) to build a predictive equation. researchgate.netresearchgate.netnih.gov The insights gained from QSAR can guide the rational design of new derivatives by highlighting which structural features are most important for the desired activity. researchgate.net

The general pipeline for rational drug design often integrates these computational methods. researchgate.net An initial set of compounds can be screened in silico using docking and QSAR models. The most promising candidates are then synthesized and tested experimentally. The results of these experiments are then used to refine the computational models, creating a feedback loop that progressively leads to the design of more potent and selective compounds. semanticscholar.orgijpsjournal.comrsc.org

Q & A

Q. What are the recommended synthetic routes for [(4-Butylbenzoyl)amino]thiourea, and how can reaction conditions be optimized for yield and purity?

Methodological Answer :

  • Synthesis : The compound can be synthesized via condensation of 4-butylbenzoyl chloride with ammonium thiocyanate, followed by reaction with a primary amine (e.g., benzothiazole derivatives). Evidence from analogous thiourea syntheses shows that anhydrous acetone and controlled reflux (2–4 hours) improve yield .
  • Optimization : Monitor reaction progress via TLC or HPLC. Use acidified cold water (pH ~5) for precipitation to minimize impurities. Yield optimization (87% in analogous cases) requires stoichiometric control of aroyl chloride and amine ratios .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structural integrity of this compound?

Methodological Answer :

  • FT-IR : Confirm the presence of thiocarbonyl (C=S) stretch at ~1250–1350 cm⁻¹ and amide (N–H) bands at ~3200–3400 cm⁻¹. Intramolecular H-bonding (e.g., N–H⋯O) may shift these peaks .
  • NMR : ¹H NMR should show aromatic protons (δ 7.0–8.5 ppm for benzoyl groups) and thiourea NH signals (δ 9.5–10.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and thiocarbonyl (C=S, ~180 ppm) groups .

Q. What solubility characteristics are critical for formulating this compound in biological assays?

Methodological Answer :

  • Solubility : Thiourea derivatives are typically soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Pre-dissolve in DMSO (<5% v/v) for in vitro assays to avoid solvent toxicity .
  • Stability : Monitor degradation under UV light and elevated temperatures. Thermal decomposition of thiourea derivatives occurs above 170°C, releasing ammonium thiocyanate—control preheating steps rigorously .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antimicrobial activity?

Methodological Answer :

  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the benzoyl moiety to enhance hydrogen bonding with microbial targets. For example, 4-nitrobenzoylthiourea derivatives show improved antifungal activity due to stronger π-π stacking and H-bond interactions .
  • Biological Testing : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus and C. albicans. Compare with control compounds lacking substituents to isolate electronic/steric effects .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for thiourea derivatives?

Methodological Answer :

  • Data Reconciliation : Standardize assay conditions (e.g., cell lines, exposure time, thiourea concentration). For example, thyroid toxicity in rats varies with dosing frequency and route (oral vs. inhalation) .
  • Mechanistic Studies : Use ROS (Reactive Oxygen Species) detection kits and apoptosis assays (Annexin V/PI staining) to differentiate necrotic vs. apoptotic pathways. Conflicting data may arise from divergent cell death mechanisms .

Q. How can computational modeling predict the catalytic efficiency of this compound in asymmetric synthesis?

Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level. Analyze H-bond donor capacity (N–H⋯O/N) and charge distribution on thiourea sulfur to predict enantioselectivity in Strecker or Michael additions .
  • Validation : Compare computed transition-state energies with experimental ee (enantiomeric excess) values. For example, Jacobsen’s thiourea catalysts achieve >90% ee in imine hydrocyanation .

Q. What methodologies ensure reproducibility in thermal stability studies of this compound?

Methodological Answer :

  • Controlled Decomposition : Use TGA (Thermogravimetric Analysis) with a heating rate of 10°C/min under nitrogen. Document onset temperature of degradation (~170–180°C) and residual mass .
  • HPLC Monitoring : Detect thiocyanate byproducts (retention time ~3.5 min) to confirm isomerization. Inconsistent preheating durations are a major source of variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.